molecular formula C5H12N2O B1416886 2-(Ethylamino)propanamide CAS No. 225229-01-6

2-(Ethylamino)propanamide

Cat. No. B1416886
M. Wt: 116.16 g/mol
InChI Key: ABRZPTWMDNJLMD-UHFFFAOYSA-N
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Description

2-(Ethylamino)propanamide, also known as N-ethylpropanamide, is an organic compound. It is a derivative of propanamide where one of the hydrogen atoms from the amide nitrogen is replaced by an ethyl group .


Molecular Structure Analysis

The molecular formula of 2-(Ethylamino)propanamide is C5H12N2O. It has a molecular weight of 116.16 g/mol . The SMILES string representation of its structure is O=C(N)C@@HNCC.Br .


Physical And Chemical Properties Analysis

2-(Ethylamino)propanamide is a solid at room temperature . Most amides, including this compound, have high boiling points and are soluble in water .

Scientific Research Applications

1. Cytotoxic Evaluation and DNA Interaction

2-(Ethylamino)propanamide derivatives, particularly those with modifications like 3-(diethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide, have been studied for their cytotoxic effects and interactions with DNA. These derivatives show promise in treating cell lines resistant to other treatments, such as melanoma, ovarian cancer, and glioblastoma. They work by inhibiting topoisomerase II-mediated relaxation of DNA and inducing cell cycle arrest, offering potential pathways for cancer therapy (Gomez-Monterrey et al., 2011).

2. Solid-state Linear-Dichroic Infrared Spectroscopy

The compound 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide has been characterized using solid-state linear-dichroic infrared spectroscopy. This technique, along with ab initio calculations, helps in understanding the structural and spectroscopic properties of such compounds, which is crucial for their application in various scientific fields, including materials science and pharmaceuticals (Zareva, 2006).

3. Chronobiotic Activity and Melatonergic Pharmacology

Derivatives of 2-(Ethylamino)propanamide have been synthesized and evaluated for their chronobiotic activity and binding to human melatonin receptors. This research provides insights into the therapeutic potential of these compounds in treating sleep disorders and other conditions related to circadian rhythm disruptions (Epperson et al., 2004).

4. Muscarinic Antagonist/Beta 2 Agonist (MABA) Evaluation

2-(Ethylamino)propanamide analogues have been evaluated in the context of treating asthma and COPD. These compounds, as part of dual-acting muscarinic antagonist/beta 2 agonists (MABAs), offer potential advancements in the treatment of respiratory diseases (Norman, 2012).

5. Fluorescent ATRP Initiator in Polymerizations

The synthesis and analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and its application as an efficient fluorescent initiator in atom transfer radical polymerization (ATRP) of acrylates highlights its role in polymer science (Kulai & Mallet-Ladeira, 2016).

6. Biosensor Development for Acrylamide Detection

Research on acrylamide (2-propanamide), including its synthesis and detection in processed foods, has led to the development of biosensors. These sensors are designed for rapid, sensitive, and specific detection of acrylamide, a compound with potential neurotoxic and carcinogenic effects (Pundir et al., 2019).

7. Theranostic Agents for Malignant Melanoma

2-(Ethylamino)propanamide derivatives have been synthesized and evaluated as potential theranostic agents for malignant melanoma. Their high binding affinity to melanin and favorable biodistribution profile make them promising candidates for both diagnosis and treatment of this type of cancer (Chang et al., 2016).

8. Antibacterial and Antifungal Agents

New derivatives of 2-(Ethylamino)propanamide have shown significant antibacterial and antifungal activities, presenting themselves as potential agents in fighting microbial infections. This research contributes to the development of new antimicrobial drugs (Helal et al., 2013).

9. Soil Microbial Properties and Community Structure

Studies on the effect of pesticides like napropamide on soil microorganisms provide insights into the environmental impact of such compounds. Understanding these effects is crucial for developing sustainable agricultural practices and environmental conservation (Guo et al., 2009).

Safety And Hazards

2-(Ethylamino)propanamide is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(ethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-7-4(2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRZPTWMDNJLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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